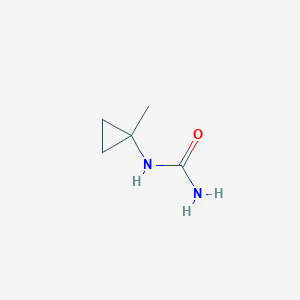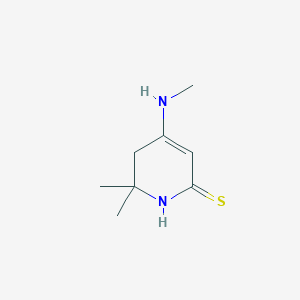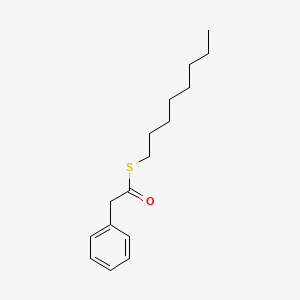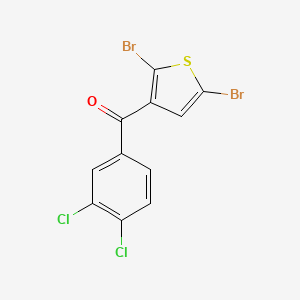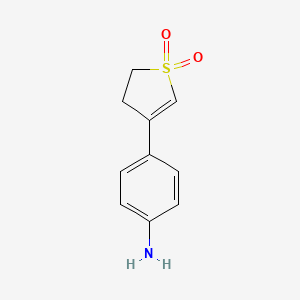
4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that features a thiophene ring substituted with an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-nitroacetophenone with sulfur sources to form the thiophene ring, followed by reduction of the nitro group to an amino group . The reaction conditions often require acid catalysis and hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes and aminophenyl derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenyl disulfide: Shares the aminophenyl group but differs in the presence of a disulfide linkage.
4-Aminobiphenyl: Contains an aminophenyl group attached to a biphenyl structure.
4-Aminophenol: Features an aminophenyl group with a hydroxyl substitution.
Uniqueness
4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to the presence of both the thiophene ring and the aminophenyl group, which confer distinct electronic and steric properties.
Propiedades
Número CAS |
57465-46-0 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
4-(1,1-dioxo-2,3-dihydrothiophen-4-yl)aniline |
InChI |
InChI=1S/C10H11NO2S/c11-10-3-1-8(2-4-10)9-5-6-14(12,13)7-9/h1-4,7H,5-6,11H2 |
Clave InChI |
BKQVJGOXGIPVIP-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C=C1C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


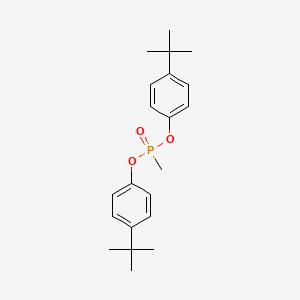
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
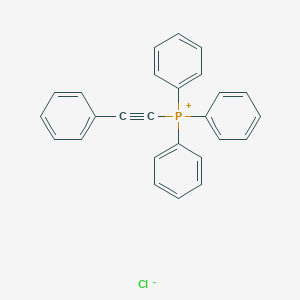
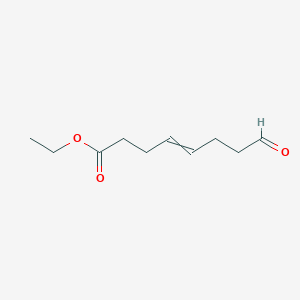
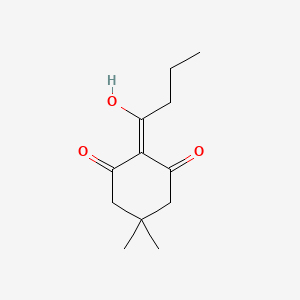
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)
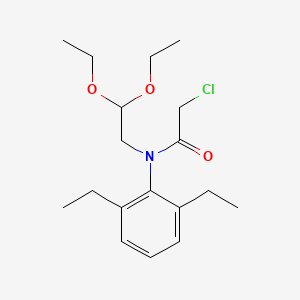
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
